molecular formula C9H12N2O B1405896 3-(1H-Pyrazol-1-yl)cyclohexan-1-one CAS No. 933795-55-2

3-(1H-Pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B1405896
CAS No.: 933795-55-2
M. Wt: 164.2 g/mol
InChI Key: PETSOAKZLYHGNY-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)cyclohexan-1-one is a heterocyclic compound that features a pyrazole ring attached to a cyclohexanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-Pyrazol-1-yl)cyclohexan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by fitting into their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-1-yl)propan-1-one
  • 3-(1H-Pyrazol-1-yl)butan-1-one
  • 3-(1H-Pyrazol-1-yl)pentan-1-one

Uniqueness

3-(1H-Pyrazol-1-yl)cyclohexan-1-one is unique due to its cyclohexanone moiety, which imparts distinct chemical and physical properties compared to its linear analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-pyrazol-1-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETSOAKZLYHGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Pyrazol-1-yl)cyclohexan-1-one
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3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Reactant of Route 3
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3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Reactant of Route 4
3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Reactant of Route 5
3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Reactant of Route 6
3-(1H-Pyrazol-1-yl)cyclohexan-1-one

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